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Compound of Interest

Compound Name: Hexanitroethane

Cat. No.: B13788336 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial synthesis attempts of

hexanitroethane (HNE), a powerful oxidizing agent with potential applications in various fields.

The document details the key historical synthetic routes, providing in-depth experimental

protocols and quantitative data to facilitate comparison and understanding.

Introduction
Hexanitroethane (C₂N₆O₁₂), a white crystalline solid, has been a compound of interest due to

its high density and oxygen balance. The initial efforts to synthesize this molecule date back to

the early 20th century, with several distinct pathways being explored. This document focuses

on three primary early-stage synthesis strategies: the original 1914 synthesis by Wilhelm Will, a

route commencing from bromopicrin, and a more scalable industrial method starting with

furfural.

Comparative Data of Initial Synthesis Attempts
The following table summarizes the key quantitative data associated with the different initial

synthesis routes for hexanitroethane and its critical intermediates.
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Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the initial

synthesis of hexanitroethane.

Wilhelm Will's Synthesis (1914) - Nitration of
Dipotassium Tetranitroethane
The first reported synthesis of hexanitroethane was achieved by Wilhelm Will in 1914.[3] This

method involves the direct nitration of the potassium salt of tetranitroethane.

Experimental Protocol:

Reactants:

Potassium salt of 1,1,2,2-tetranitroethane

Concentrated Nitric Acid
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Concentrated Sulfuric Acid

Procedure (based on secondary accounts):

The potassium salt of 1,1,2,2-tetranitroethane is carefully added to a mixture of

concentrated nitric acid and concentrated sulfuric acid, maintained at a low temperature.

The reaction mixture is stirred for a specified period to ensure complete nitration.

The mixture is then poured onto ice, leading to the precipitation of crude

hexanitroethane.

The solid product is filtered, washed with water to remove residual acids, and then dried.

Recrystallization from a suitable solvent can be performed for purification.

Synthesis via Bromopicrin
This route involves the synthesis of the key intermediate, dipotassium tetranitroethane, from

bromopicrin. This intermediate can then be nitrated as described in Will's method.

3.2.1. Synthesis of Bromopicrin

Reactants:

Nitromethane (61g)

Bromine (160g)

34% aqueous Sodium Hydroxide solution

Water (100g)

Procedure:

Add 61g of nitromethane to 100g of water in a reaction vessel.

Add 160g of bromine to the mixture.
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With continuous stirring, heat the mixture to 35-40°C.

Slowly add a 34% aqueous solution of sodium hydroxide at a rate of approximately

100g/hour until the brown color of the bromine disappears. It is crucial to maintain

vigorous stirring to prevent the formation of localized alkaline concentrations.

Continue stirring for an additional 30 minutes after the color change.

Allow the mixture to cool to room temperature, which will result in the separation of two

layers.

The lower organic layer is almost pure bromopicrin, with a reported yield of over 95%.[4]

3.2.2. Synthesis of Dipotassium Tetranitroethane from Bromopicrin

Reactants:

Bromopicrin

Potassium Hydroxide

Procedure (based on Hunter, 1923):

Bromopicrin is slowly added to a cooled, concentrated solution of potassium hydroxide.

The reaction yields a crude mixture containing dipotassium tetranitroethane.

The crude product is then purified by recrystallization.

Synthesis via Furfural and Mucobromic Acid (Industrial
Method)
A more practical and safer route to hexanitroethane starts from furfural, which is converted to

mucobromic acid. The subsequent steps are detailed in U.S. Patent 3,101,379.[2]

3.3.1. Synthesis of Dipotassium Trinitropropionaldehyde from Mucobromic Acid

Reactants:
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Mucobromic Acid

Potassium Nitrite

Ethanol (95%)

Water

Procedure:

Prepare a solution of mucobromic acid in a mixture of water and 95% ethanol.

Cool the solution and add solid potassium nitrite while maintaining the temperature at 10-

15°C for three hours.

Add more 95% ethanol and allow the mixture to warm to room temperature.

Filter the resulting precipitate to obtain the dipotassium salt of trinitropropionaldehyde. A

yield of 71% is reported in the patent.[2]

3.3.2. Synthesis of Hexanitroethane from Dipotassium Trinitropropionaldehyde

Reactants:

Dipotassium trinitropropionaldehyde (100g)

Methylene Chloride (800 ml)

Red Fuming Nitric Acid

15% Fuming Sulfuric Acid

Procedure:

Suspend 100g of dipotassium trinitropropionaldehyde in 800 ml of methylene chloride in a

flask and cool the suspension to -60°C using a dry ice/acetone bath.

Slowly add 650 ml of cold red fuming nitric acid to the suspension.
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Subsequently, add a cold mixture of 160 ml of red fuming nitric acid and 750 ml of 15%

fuming sulfuric acid. The addition should be controlled to maintain the reaction

temperature.

Allow the reaction mixture to stand for approximately 18 hours in a refrigerator.

Separate the lower acid layer from the methylene chloride solution.

Wash the methylene chloride layer with water until the washings are nearly colorless.

Dry the methylene chloride solution over anhydrous magnesium sulfate.

Cool the solution to dry ice temperatures to crystallize the hexanitroethane. The reported

yield is approximately 60%.[2] The patent also notes that yields of approximately 90% can

be achieved.[2]

Signaling Pathways and Experimental Workflows
The following diagrams illustrate the logical relationships and workflows of the initial

hexanitroethane synthesis attempts.
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Caption: Overview of the initial synthesis pathways to Hexanitroethane.
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Caption: Detailed workflow for the synthesis of HNE from Mucobromic Acid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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